1-[2-(Trifluoromethoxy)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethoxy)phenyl]guanidine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
The synthesis of 1-[2-(Trifluoromethoxy)phenyl]guanidine typically involves the reaction of 2-(trifluoromethoxy)aniline with a guanidine derivative. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the aniline derivative under specific conditions to yield the desired guanidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethoxy)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Trifluoromethoxy)phenyl]guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial respiratory complex I, leading to the activation of AMP-kinase . This inhibition affects cellular respiration and energy production, which can have downstream effects on various cellular processes.
Comparison with Similar Compounds
1-[2-(Trifluoromethoxy)phenyl]guanidine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride: This compound also contains a trifluoromethoxy group but differs in its guanidine structure and specific applications.
2-(3-Nitrobenzyl)-1-[2-(trifluoromethoxy)phenyl]guanidine hydrobromide:
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H8F3N3O |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]guanidine |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)15-6-4-2-1-3-5(6)14-7(12)13/h1-4H,(H4,12,13,14) |
InChI Key |
QNPGHLGMCBNOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.